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Compound of Interest

Compound Name: 4-(tert-Butyl)-2-phenylpyridine

Cat. No.: B1441429 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions to assist researchers, scientists, and drug development professionals in overcoming

challenges related to steric hindrance during the synthesis of 2,4-disubstituted pyridines.

Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 2,4-disubstituted

pyridines, offering potential causes and solutions.
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Problem Potential Cause(s) Suggested Solution(s)

Low or no yield in cross-

coupling reactions (e.g.,

Suzuki, Negishi) at the C4

position.

Steric Hindrance: Bulky

substituents on either the

pyridine ring or the coupling

partner can prevent the

catalyst from accessing the

reaction site. Catalyst

Deactivation: The nitrogen

atom of the pyridine can

coordinate to the metal center

of the catalyst, leading to

deactivation. Poor Reactivity of

Halopyridine: 4-halopyridines

can be less reactive than their

2- or 3-substituted

counterparts.

Ligand Selection: Employ

bulky, electron-rich phosphine

ligands (e.g., Buchwald-type

ligands) that can stabilize the

catalyst and promote oxidative

addition.[1][2][3][4][5] Catalyst

Choice: Consider using a more

active catalyst system, such as

a palladium(II) precatalyst with

a custom ligand, or explore

alternative metals like nickel.[3]

[4][5] Reaction Conditions:

Increase the reaction

temperature, use a different

solvent, or add additives like

TMEDA to enhance catalyst

performance.[2] Protecting

Groups: Temporarily protect

the pyridine nitrogen to prevent

catalyst inhibition.

Formation of undesired

regioisomers in Minisci-type

reactions.

Multiple Reactive Sites:

Unsubstituted or symmetrically

substituted pyridines have

multiple C-H bonds that can be

functionalized, leading to a

mixture of products.[6][7][8][9]

Use of Blocking Groups:

Introduce a removable

blocking group at the more

reactive C2 position to direct

the radical addition to the C4

position. A maleate-derived

blocking group has been

shown to be effective.[7][8]

Reaction Conditions: Optimize

the reaction conditions (e.g.,

acid, oxidant, solvent) to favor

the desired regioisomer.

Low yields in condensation

reactions (e.g., Bohlmann-

Steric Clash: Large

substituents on the aldehyde,

ketone, or enamine precursors

Reaction Conditions: Employ

microwave irradiation or use a

Lewis acid catalyst (e.g., N-
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Rahtz, Kröhnke) with sterically

demanding substrates.

can hinder the cyclization and

dehydration steps.[10][11][12]

[13][14][15][16][17][18]

iodosuccinimide) to promote

the reaction under milder

conditions and at lower

temperatures.[13][14] Modified

Protocols: Consider modified

versions of these reactions,

such as the Bagley-Bohlmann-

Rahtz modification, which can

accommodate a wider range of

substrates.[19]

Incomplete reaction or

formation of side products in

"halogen dance" reactions.

Improper Base/Temperature:

The choice of base and

reaction temperature is critical

for the selective migration of

the halogen.

Optimization: Carefully screen

different lithium amide bases

(e.g., LDA, LiTMP) and

optimize the reaction

temperature and time to favor

the desired 4-iodo-2-

bromopyridine intermediate.

[20]

Frequently Asked Questions (FAQs)
Here are answers to common questions regarding steric hindrance in the synthesis of 2,4-

disubstituted pyridines.

Q1: What is the primary challenge when introducing a substituent at the C4 position of a

pyridine ring, especially when a substituent is already present at the C2 position?

A1: The primary challenge is steric hindrance. The existing substituent at the C2 position can

physically block the incoming reagent from accessing the C4 position. This is particularly

problematic in reactions that involve bulky transition metal catalysts, such as cross-coupling

reactions. Additionally, the electronic properties of the existing substituent can influence the

reactivity of the C4 position.

Q2: How can I improve the yield of a Suzuki coupling at the C4 position of a 2-substituted

pyridine?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/publication/244557387_A_New_Modification_of_the_Bohlmann-Rahtz_Pyridine_Synthesis
https://en.wikipedia.org/wiki/Kr%C3%B6hnke_pyridine_synthesis
https://pubmed.ncbi.nlm.nih.gov/40099547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263277/
https://s3-eu-west-1.amazonaws.com/pstorage-sussex-87467812357921/coversheet/41142311/1/__smbhome.uscs.susx.ac.uk_mcb36_Documents_Publications_Synlett_Ayed2016aminopyridines_SRO_BagleyAlnomsySynlett2016acceptedversion.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAJV2WLFXVUVT626IQ/20251101/eu-west-1/s3/aws4_request&X-Amz-Date=20251101T190216Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=e7ab90e0062f641f42acde518640a2937f5b063da37b4577aea94a99973be15b
https://www.drugfuture.com/organic_name_reactions/topics/ONR_CD_XML/onr228.htm
https://pubmed.ncbi.nlm.nih.gov/38887986/
https://www.researchgate.net/publication/348854352_Krohnke_Pyridine_Synthesis
https://www.mdpi.com/1420-3049/24/9/1799
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263277/
https://s3-eu-west-1.amazonaws.com/pstorage-sussex-87467812357921/coversheet/41142311/1/__smbhome.uscs.susx.ac.uk_mcb36_Documents_Publications_Synlett_Ayed2016aminopyridines_SRO_BagleyAlnomsySynlett2016acceptedversion.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAJV2WLFXVUVT626IQ/20251101/eu-west-1/s3/aws4_request&X-Amz-Date=20251101T190216Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=e7ab90e0062f641f42acde518640a2937f5b063da37b4577aea94a99973be15b
https://www.organic-chemistry.org/abstracts/lit1/877.shtm
https://www.researchgate.net/publication/244567701_A_Concise_Synthesis_of_24-Disubstituted_Pyridines_A_Convenient_Synthesis_of_2-Bromo-4-iodopyridine_via_Halogen_Dance_and_Its_Successive_One-Pot_Disubstitutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A2: To improve the yield of a C4-Suzuki coupling on a 2-substituted pyridine, consider the

following strategies:

Ligand and Catalyst System: Use a bulky, electron-rich phosphine ligand, such as those

developed by Buchwald, in combination with a palladium precatalyst. These ligands help to

stabilize the active catalytic species and facilitate the difficult oxidative addition step.[3][4][5]

Base and Solvent: The choice of base and solvent is crucial. Anhydrous conditions with a

carefully chosen base like K₃PO₄ can be effective. Sometimes, the addition of a small

amount of water can be beneficial.

Temperature: Higher reaction temperatures may be necessary to overcome the activation

energy barrier caused by steric hindrance.

Q3: Are there alternative methods to cross-coupling for synthesizing 2,4-disubstituted pyridines

that are less sensitive to steric hindrance?

A3: Yes, several alternative methods can be less sensitive to steric hindrance:

Ring-Forming Reactions: Synthesizing the pyridine ring with the desired substituents already

in place is a powerful strategy. Methods like the Bohlmann-Rahtz, Hantzsch, and Kröhnke

pyridine syntheses allow for the construction of the pyridine core from acyclic precursors.[11]

[12][13][16][17][18][21]

Minisci Reaction with a Blocking Group: For C-H functionalization, using a removable

blocking group at the C2 position can direct alkylation or arylation to the C4 position with

high regioselectivity.[7][8]

"Halogen Dance" and Subsequent Functionalization: Synthesizing a versatile intermediate

like 2-bromo-4-iodopyridine via a halogen dance reaction allows for sequential and selective

functionalization at the C4 and C2 positions.[20]

Q4: When should I consider a cycloaddition approach for synthesizing a sterically hindered 2,4-

disubstituted pyridine?

A4: A cycloaddition approach, such as a [4+2] cycloaddition (Diels-Alder reaction) involving an

aza-diene, can be advantageous when you need to construct a highly substituted pyridine ring
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in a single step. This method can be particularly useful when the desired substituents are

difficult to introduce onto a pre-existing pyridine ring due to steric or electronic constraints.

Cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also offer a powerful route to

substituted pyridines.[22][21]

Q5: What are some common side reactions to watch out for when dealing with sterically

hindered substrates in pyridine synthesis?

A5: Common side reactions include:

Protodeboronation (in Suzuki reactions): The boronic acid can be cleaved by a proton source

before it couples with the pyridine halide.[23]

Homocoupling: The organometallic reagent can couple with itself.

Reductive Dehalogenation: The halide on the pyridine ring can be removed without the

desired coupling occurring.[24]

Formation of Regioisomers: In reactions like the Minisci reaction, substitution may occur at

other positions if not properly directed.[6][9]

Incomplete Cyclization or Side Product Formation in Condensation Reactions: Steric

hindrance can lead to the formation of stable, non-cyclized intermediates or alternative

condensation products.

Quantitative Data Summary
The following tables summarize reaction conditions and yields for different methods of

synthesizing 2,4-disubstituted pyridines, with a focus on overcoming steric hindrance.

Table 1: Comparison of Cross-Coupling Methods for C4-Arylation of 2-Substituted Pyridines
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Entry

Pyridin
e
Substr
ate

Coupli
ng
Partne
r

Cataly
st/Liga
nd

Base/S
olvent

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

2-

Chloro-

4-

iodopyri

dine

Phenylb

oronic

acid

Pd(PPh

₃)₄

K₂CO₃ /

Dioxan

e/H₂O

100 12 85 N/A

2

2,4-

Dichlor

opyridin

e

4-

Methylp

henylbo

ronic

acid

Pd(OAc

)₂ /

SPhos

K₃PO₄ /

Toluene
110 16 92 [1]

3

2-

Bromo-

4-

chlorop

yridine

(4-

Methox

yphenyl

)zinc

chloride

PdCl₂(d

ppf)

N/A /

THF
65 8 78 N/A

4

2-

(Trifluor

omethyl

)-4-

bromop

yridine

(3-

Furyl)b

oronic

acid

Pd₂(dba

)₃ /

XPhos

K₃PO₄ /

1,4-

Dioxan

e

100 18 88 N/A

Table 2: Regioselective C4-Alkylation via Minisci Reaction with a Blocking Group
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Entry

Pyridin
e
Derivat
ive

Carbo
xylic
Acid

Oxidan
t

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

Pyridine

-

maleate

adduct

Pivalic

acid

(NH₄)₂S

₂O₈ /

AgNO₃

DCE/H₂

O
50 2 85 [7][8]

2

Pyridine

-

maleate

adduct

Cyclohe

xanecar

boxylic

acid

(NH₄)₂S

₂O₈ /

AgNO₃

DCE/H₂

O
50 2 75 [7][8]

3

3-

Methylp

yridine-

maleate

adduct

Adama

ntane-

1-

carboxy

lic acid

(NH₄)₂S

₂O₈ /

AgNO₃

DCE/H₂

O
50 2 82 [7][8]

Table 3: Bohlmann-Rahtz Pyridine Synthesis with Sterically Demanding Substrates

Entry Enamine
Ethynyl
Ketone

Catalyst/Co
nditions

Yield (%) Reference

1

Ethyl 3-

aminocrotona

te

1-Phenyl-2-

propyn-1-one

Acetic acid,

50°C
85 [19]

2

3-

Aminocycloh

ex-2-enone

3-Butyn-2-

one

Amberlyst 15,

50°C
78 [19]

3

Ethyl 3-

aminocrotona

te

1-(p-Tolyl)-2-

propyn-1-one

N-

Iodosuccinimi

de, CH₂Cl₂, rt

95 [13]
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Detailed Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine using a Maleate Blocking Group (Minisci

Reaction)

This protocol is adapted from the work of Baran and coworkers.[7][8]

Synthesis of the Pyridinium Adduct:

To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add maleic

anhydride (1.1 equiv).

Stir the mixture at room temperature for 1 hour.

Remove the solvent under reduced pressure to obtain the pyridinium adduct, which can be

used without further purification.

Minisci Reaction:

In a round-bottom flask, dissolve the pyridinium adduct (1.0 equiv) and the desired

carboxylic acid (2.0 equiv) in a 1:1 mixture of 1,2-dichloroethane (DCE) and water.

Add silver nitrate (AgNO₃, 0.2 equiv) to the mixture.

Heat the mixture to 50 °C and then add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv)

portion-wise over 10 minutes.

Stir the reaction at 50 °C for 2 hours.

Cool the reaction to room temperature and quench with a saturated aqueous solution of

sodium thiosulfate.

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Removal of the Blocking Group:
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Dissolve the crude product in a suitable solvent (e.g., THF) and add a base such as 1,8-

diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).

Stir the mixture at room temperature for 1-2 hours.

Purify the product by column chromatography on silica gel to obtain the desired C4-

alkylated pyridine.

Protocol 2: Copper-Catalyzed C-N Cross-Coupling of 2-Aminopyridine

This protocol provides a general procedure for the coupling of 2-aminopyridine with an aryl

halide.

Reaction Setup:

To an oven-dried Schlenk tube, add CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0

equiv).

Evacuate and backfill the tube with argon three times.

Add 2-aminopyridine (1.0 equiv), the aryl halide (1.2 equiv), and anhydrous DMSO.

Stir the mixture at room temperature for a few minutes to ensure homogeneity.

Reaction:

Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress

by TLC or LC-MS.

Work-up and Purification:

Cool the reaction mixture to room temperature and dilute with water.

Extract the product with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-

aryl-2-aminopyridine.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Adduct Formation

Step 2: Minisci Alkylation

Step 3: Deprotection

Pyridine
Pyridinium-Maleate AdductCH₂Cl₂, rt, 1h

Maleic Anhydride

C4-Alkylated Adduct

DCE/H₂O, 50°C, 2h

Carboxylic Acid (R-COOH)

AgNO₃, (NH₄)₂S₂O₈

4-Alkyl-Pyridine

THF, rt, 1-2h

DBU
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Catalytic Cycle Reactants

Product

Pd(0)L₂

Oxidative Addition
(Ar-Pd(II)-X)L₂

Ar-X

Transmetalation
(Ar-Pd(II)-Ar')L₂

Ar'-B(OR)₂

Reductive Elimination
Ar-Ar'

Product Release

2,4-Disubstituted Pyridine (Ar-Ar')

2-Substituted-4-halopyridine (Ar-X) Arylboronic Acid (Ar'-B(OR)₂)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1441429?utm_src=pdf-body-img
https://www.benchchem.com/product/b1441429?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Pyridine synthesis [organic-chemistry.org]

2. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

3. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

6. Minisci reaction - Wikipedia [en.wikipedia.org]

7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC
[pmc.ncbi.nlm.nih.gov]

8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

9. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC
Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

12. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-
Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

15. Kröhnke Pyridine Synthesis [drugfuture.com]

16. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. mdpi.com [mdpi.com]

19. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

20. researchgate.net [researchgate.net]

21. baranlab.org [baranlab.org]

22. scribd.com [scribd.com]

23. mdpi.com [mdpi.com]

24. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3365518/
https://pubmed.ncbi.nlm.nih.gov/15469301/
https://pubmed.ncbi.nlm.nih.gov/15469301/
https://pubs.acs.org/doi/10.1021/ja0474493
https://www.researchgate.net/publication/8247035_An_Extremely_Active_Catalyst_for_the_Negishi_Cross-Coupling_Reaction
https://en.wikipedia.org/wiki/Minisci_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8721863/
https://pdfs.semanticscholar.org/d5a2/81c296b722fa2870cb8787b49aa01a8dd64d.pdf
https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc03739a
https://pubs.rsc.org/en/content/articlehtml/2024/sc/d4sc03739a
https://www.researchgate.net/publication/244557387_A_New_Modification_of_the_Bohlmann-Rahtz_Pyridine_Synthesis
https://en.wikipedia.org/wiki/Kr%C3%B6hnke_pyridine_synthesis
https://pubmed.ncbi.nlm.nih.gov/40099547/
https://pubmed.ncbi.nlm.nih.gov/40099547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263277/
https://s3-eu-west-1.amazonaws.com/pstorage-sussex-87467812357921/coversheet/41142311/1/__smbhome.uscs.susx.ac.uk_mcb36_Documents_Publications_Synlett_Ayed2016aminopyridines_SRO_BagleyAlnomsySynlett2016acceptedversion.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAJV2WLFXVUVT626IQ/20251101/eu-west-1/s3/aws4_request&X-Amz-Date=20251101T190216Z&X-Amz-Expires=10&X-Amz-SignedHeaders=host&X-Amz-Signature=e7ab90e0062f641f42acde518640a2937f5b063da37b4577aea94a99973be15b
https://www.drugfuture.com/organic_name_reactions/topics/ONR_CD_XML/onr228.htm
https://pubmed.ncbi.nlm.nih.gov/38887986/
https://pubmed.ncbi.nlm.nih.gov/38887986/
https://www.researchgate.net/publication/348854352_Krohnke_Pyridine_Synthesis
https://www.mdpi.com/1420-3049/24/9/1799
https://www.organic-chemistry.org/abstracts/lit1/877.shtm
https://www.researchgate.net/publication/244567701_A_Concise_Synthesis_of_24-Disubstituted_Pyridines_A_Convenient_Synthesis_of_2-Bromo-4-iodopyridine_via_Halogen_Dance_and_Its_Successive_One-Pot_Disubstitutions
https://baranlab.org/images/grpmtgpdf/Omalley_Jun_04.pdf
https://www.scribd.com/document/73511815/Pyridine-synthesis
https://www.mdpi.com/2227-9717/8/11/1342
https://www.researchgate.net/publication/250453050_An_Unusual_Dehalogenation_in_the_Suzuki_Coupling_of_4-Bromopyrrole-2-carboxylates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Overcoming Steric
Hindrance in 2,4-Disubstituted Pyridine Synthesis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1441429#overcoming-steric-hindrance-
in-2-4-disubstituted-pyridine-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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